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Compound of Interest

Compound Name: 2,2-Dimethyloctane

Cat. No.: B044098 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,2-
dimethyloctane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field

of drug development and chemical analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2-dimethyloctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~0.88 Triplet 3H -CH₂CH₃ (C8)

~0.91 Singlet 9H -C(CH₃)₃ (C1, C1')

~1.25 Multiplet 8H
-(CH₂)₄- (C4, C5, C6,

C7)

~1.35 Multiplet 2H -C(CH₃)₂CH₂- (C3)

¹³C NMR (Carbon-13 NMR) Data
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Chemical Shift (δ) ppm Carbon Assignment

14.2 C8

23.1 C7

24.5 C6

29.3 C1, C1'

30.1 C5

32.3 C4

35.5 Quaternary C (C2)

43.1 C3

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkane)

1465 Medium -CH₂- bend

1365 Medium -CH₃ bend

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

43 100 [C₃H₇]⁺

57 High [C₄H₉]⁺ (tert-butyl cation)

71 Medium [C₅H₁₁]⁺

85 Medium [C₆H₁₃]⁺

142 Low [M]⁺ (Molecular Ion)
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Experimental Protocols
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of 2,2-dimethyloctane to determine its carbon-

hydrogen framework.

Materials:

2,2-dimethyloctane sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pipettes

Vortex mixer

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of 2,2-dimethyloctane for

¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in

a small vial.[1]

Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR

tube. The final volume should be around 0.5 - 0.6 mL, corresponding to a height of about 4-5

cm in the tube.[2]

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it

in the magnet.

Locking and Shimming: The spectrometer's field is locked onto the deuterium signal of the

CDCl₃. The magnetic field homogeneity is then optimized by shimming to achieve sharp,

symmetrical peaks.[1]

Acquisition:
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For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include

a spectral width of about 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to

single lines for each unique carbon. A wider spectral width (e.g., 220 ppm) and a longer

acquisition time with a greater number of scans are required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.[1][2]

Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-

corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are

referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or the solvent itself

(CDCl₃ at 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,2-dimethyloctane.

Materials:

2,2-dimethyloctane sample

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(NaCl or KBr).[3]

Pipette

Acetone or isopropanol for cleaning

Procedure (using ATR):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This

will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂

and water vapor.[3]

Sample Application: Place a single drop of 2,2-dimethyloctane directly onto the ATR crystal.

[3]
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Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over a

range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Cleaning: Clean the ATR crystal thoroughly with a solvent like acetone or isopropanol and

allow it to dry completely.

Procedure (using Salt Plates - "Neat" Sample):

Sample Preparation: Place one to two drops of the liquid 2,2-dimethyloctane onto the

surface of a clean, dry NaCl or KBr salt plate.[4][5]

Sandwiching: Place a second salt plate on top of the first, spreading the liquid into a thin,

uniform film between the plates.[4][5]

Spectrum Acquisition: Mount the "sandwich" in the spectrometer's sample holder and acquire

the spectrum as described for the ATR method.

Cleaning: After analysis, disassemble the plates, rinse them with a dry solvent like acetone,

and store them in a desiccator to prevent damage from moisture.[4]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,2-
dimethyloctane.

Materials:

2,2-dimethyloctane sample

Gas chromatograph-mass spectrometer (GC-MS)

Volatile solvent (e.g., hexane or dichloromethane) for sample dilution

Microsyringe

Procedure:
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Sample Preparation: Prepare a dilute solution of 2,2-dimethyloctane (e.g., 1 mg/mL) in a

volatile solvent.

GC-MS Setup:

Injector: Set the injector temperature to a value that ensures rapid volatilization of the

sample (e.g., 250 °C).

GC Column and Oven Program: Use a non-polar capillary column (e.g., DB-5ms). The

oven temperature program should be set to separate the analyte from the solvent and any

impurities. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20

°C/min to a final temperature of 280 °C.

Mass Spectrometer: The MS is typically operated in Electron Ionization (EI) mode at 70

eV. The mass range scanned is usually from m/z 40 to 400.

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the

GC. The GC will separate the components of the sample, and as 2,2-dimethyloctane elutes

from the column, it enters the mass spectrometer.[6][7]

Data Analysis: The mass spectrum corresponding to the GC peak for 2,2-dimethyloctane is

analyzed. The molecular ion peak ([M]⁺) confirms the molecular weight, and the

fragmentation pattern provides structural information.[8]

Visualization of Spectroscopic Workflow
The following diagram illustrates how different spectroscopic techniques provide

complementary information for the structural elucidation of 2,2-dimethyloctane.
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Caption: Workflow of Spectroscopic Analysis for 2,2-Dimethyloctane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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